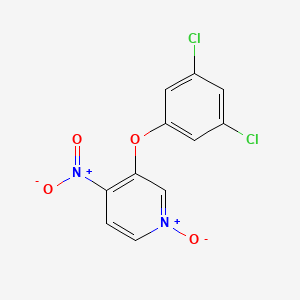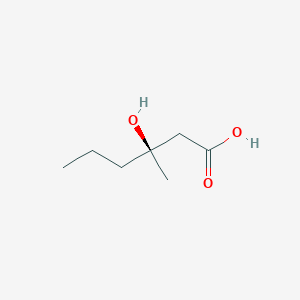![molecular formula C20H10N2 B14233057 2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-03-8](/img/structure/B14233057.png)
2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound with the molecular formula C20H10N2 This compound is characterized by its unique structure, which includes a cyanophenyl group, a hexene chain, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid or boronate ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its robustness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can participate in various pathways depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: Similar structure but with a different position of the cyanophenyl group.
2-[(3E)-6-(3-Cyanophenyl)-3-hexene-1,5-diyn-1-yl]benzonitrile: Another isomer with a different configuration.
Uniqueness
2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
823227-03-8 |
|---|---|
Fórmula molecular |
C20H10N2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
2-[6-(3-cyanophenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H10N2/c21-15-18-10-7-9-17(14-18)8-3-1-2-4-11-19-12-5-6-13-20(19)16-22/h1-2,5-7,9-10,12-14H |
Clave InChI |
NKPJNYOQNCKBOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC(=CC=C2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
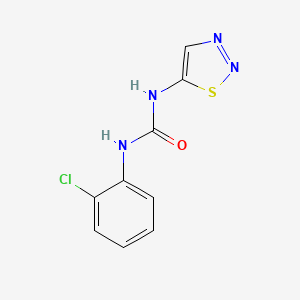
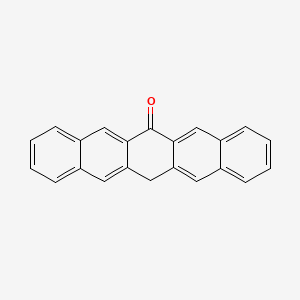
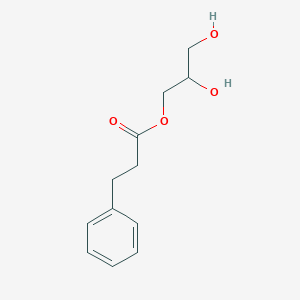
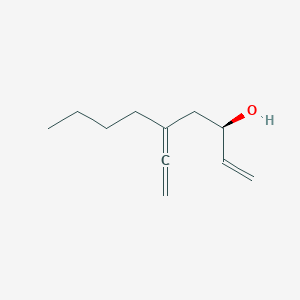
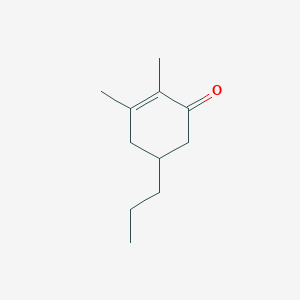
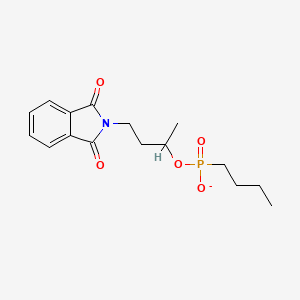
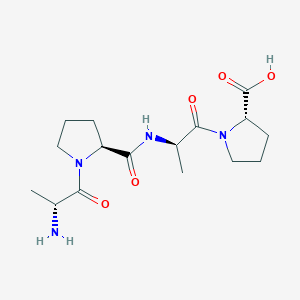
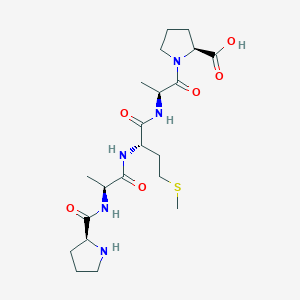
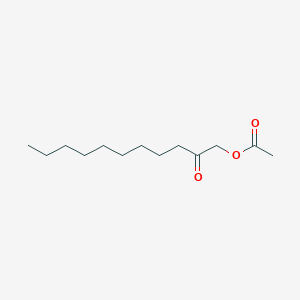
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
